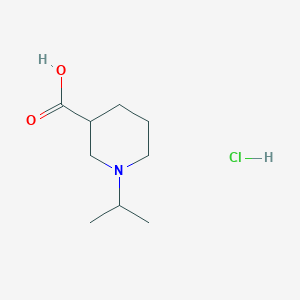

1-Isopropylpiperidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-propan-2-ylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(2)10-5-3-4-8(6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFNNEQQHBWBAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC(C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Isopropylpiperidine-3-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate physicochemical properties and biological activity. The introduction of chirality and specific substitution patterns, such as at the 3-position, can significantly influence a molecule's interaction with biological targets, enhancing potency, selectivity, and pharmacokinetic profiles.[1] This guide focuses on a specific derivative, 1-Isopropylpiperidine-3-carboxylic acid hydrochloride, a compound of interest for researchers engaged in the discovery and development of novel therapeutics. While a specific CAS number for the hydrochloride salt is not consistently reported in major chemical databases, the free base, 1-Isopropylpiperidine-3-carboxylic acid, is identified by CAS Number 762180-94-9 .[2] The hydrochloride salt, readily prepared from the free base, offers advantages in terms of solubility and handling for research and development purposes.

Physicochemical Properties and Structural Information

A comprehensive understanding of a compound's properties is fundamental to its application in drug discovery. The following table summarizes the key computed and reported properties for 1-Isopropylpiperidine-3-carboxylic acid and its hydrochloride salt.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| CAS Number | 762180-94-9 | Not consistently reported | [2] |

| Molecular Formula | C9H17NO2 | C9H18ClNO2 | [2][3] |

| Molecular Weight | 171.24 g/mol | 207.70 g/mol | [2] |

| IUPAC Name | 1-isopropylpiperidine-3-carboxylic acid | 1-isopropylpiperidine-3-carboxylic acid;hydrochloride | [3] |

| SMILES | CC(C)N1CCCC(C1)C(=O)O | CC(C)N1CCCC(C1)C(=O)O.Cl | [3] |

| Predicted XlogP | -1.2 | N/A | [3] |

| Storage Conditions | Sealed in dry, 2-8°C | Sealed in dry, room temperature | [2] |

Synthesis and Manufacturing

The synthesis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride can be approached through several strategic routes, primarily involving the N-alkylation of a piperidine-3-carboxylic acid precursor. A common and effective method is the reductive amination of piperidine-3-carboxylic acid (nipecotic acid) with acetone.

Conceptual Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride.

Caption: A general workflow for the synthesis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride.

Detailed Experimental Protocol: Synthesis of 1-Isopropylpiperidine-3-carboxylic Acid Hydrochloride

This protocol is a representative procedure based on established methods for N-alkylation of amino acids.

Materials:

-

Piperidine-3-carboxylic acid (Nipecotic acid)

-

Acetone

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether or isopropanol)

-

Diethyl ether, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

N-Alkylation:

-

To a solution of piperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add acetone (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 1-Isopropylpiperidine-3-carboxylic acid (free base).

-

-

Salt Formation:

-

Dissolve the crude free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.1 eq) in diethyl ether or isopropanol with stirring.

-

A precipitate of the hydrochloride salt should form.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the solid by vacuum filtration and wash with cold diethyl ether.

-

For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/ether).

-

Dry the purified 1-Isopropylpiperidine-3-carboxylic acid hydrochloride under vacuum to a constant weight.

-

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride. Due to the lack of a strong chromophore, derivatization may be necessary for sensitive UV detection.[4] Alternatively, detection methods such as Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) can be employed.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV (if derivatized), ELSD, or MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

-

¹H NMR: Will show characteristic peaks for the isopropyl group (a doublet and a septet), as well as signals for the piperidine ring protons and the acidic proton of the carboxylic acid.

-

¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the isopropyl group and piperidine ring.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound. The predicted m/z for the protonated molecule [M+H]⁺ is 172.13321.[3]

Applications in Drug Discovery and Development

The 1-isopropyl-piperidine-3-carboxylic acid moiety represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The N-isopropyl group can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Role as a Chemical Intermediate

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.[5] The carboxylic acid functional group can be readily converted to other functionalities such as amides, esters, and alcohols, allowing for the exploration of a wide chemical space.

Potential Therapeutic Areas

Derivatives of piperidine-3-carboxylic acid (nipecotic acid) are known to interact with neurotransmitter systems, particularly as GABA uptake inhibitors. While the specific biological activity of 1-Isopropylpiperidine-3-carboxylic acid is not extensively documented in publicly available literature, its structural similarity to known neuromodulatory agents suggests potential applications in neuroscience research, including the development of treatments for neurological disorders.[5]

Structure-Activity Relationship (SAR) Studies

The incorporation of the 1-isopropyl-piperidine-3-carboxylic acid scaffold into lead compounds allows for systematic SAR studies. By modifying the substituents on the piperidine ring and the carboxylic acid group, researchers can probe the structural requirements for optimal biological activity.

Conclusion

1-Isopropylpiperidine-3-carboxylic acid hydrochloride is a valuable chemical entity for researchers in the pharmaceutical and chemical sciences. Its synthesis is achievable through established chemical transformations, and its structure provides a versatile platform for the development of novel compounds. While detailed biological data for this specific molecule is limited, the broader importance of the piperidine-3-carboxylic acid scaffold in medicinal chemistry underscores its potential as a key building block in the quest for new and effective therapeutics. This guide provides a foundational understanding of its properties, synthesis, and potential applications to support ongoing research and development efforts.

References

-

Cenmed Enterprises. 1 Isopropylpiperidine 3 Carboxylic Acid Hydrochloride. Available from: [Link]

- Jung, M., Höfner, G., Sałat, K., Furgała-Wojas, A., & Wanner, K. T. (2025).

- Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

-

PubChemLite. 1-isopropylpiperidine-3-carboxylic acid hydrochloride (C9H17NO2). Available from: [Link]

-

The Royal Society of Chemistry. Piperidines ESI-revised3. Available from: [Link]

- Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.

-

PubChem. 1-(3-Carboxypropyl)piperidine-3-carboxylic acid | C10H17NO4 | CID 82162777. Available from: [Link]

- Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.

-

ResearchGate. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Available from: [Link]

- Google Patents. WO2006013550A3 - Process for preparation of piperidine carboxylic acid.

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

-

DigitalCommons@TMC. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 762180-94-9|1-Isopropylpiperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 1-isopropylpiperidine-3-carboxylic acid hydrochloride (C9H17NO2) [pubchemlite.lcsb.uni.lu]

- 4. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 5. 1-(3-Carboxypropyl)piperidine-3-carboxylic acid | C10H17NO4 | CID 82162777 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Isopropylpiperidine-3-carboxylic acid hydrochloride chemical structure

An In-depth Technical Guide to 1-Isopropylpiperidine-3-carboxylic acid hydrochloride

Abstract and Introduction

This technical guide provides a comprehensive overview of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride, a substituted piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. The piperidine ring is a ubiquitous scaffold found in numerous natural products and pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile template for exploring chemical space.[1] Derivatives of piperidine-3-carboxylic acid, also known as nipecotic acid, are particularly noteworthy. Nipecotic acid itself is a known inhibitor of γ-aminobutyric acid (GABA) uptake, a critical mechanism in neuroscience research.[2][3]

The addition of an N-isopropyl group modifies the parent molecule's lipophilicity, steric profile, and basicity, potentially altering its biological activity, selectivity, and drug-like properties. This guide will detail the compound's chemical structure, physicochemical properties, a robust and validated synthetic pathway with mechanistic insights, comprehensive analytical protocols for characterization, and its potential applications as a key building block in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

1-Isopropylpiperidine-3-carboxylic acid hydrochloride is the hydrochloride salt of N-isopropyl nipecotic acid. The presence of the isopropyl group on the piperidine nitrogen and the carboxylic acid at the 3-position creates a chiral center, meaning the compound can exist as different stereoisomers. This guide will refer to the racemic mixture unless otherwise specified.

The definitive chemical identifiers and computed physicochemical properties are summarized below for quick reference.

| Identifier/Property | Value | Source |

| IUPAC Name | 1-propan-2-ylpiperidine-3-carboxylic acid;hydrochloride | PubChemLite[4] |

| CAS Number | 50678-87-0 | SCBT[5] |

| Molecular Formula | C₉H₁₈ClNO₂ | SCBT[5] |

| Molecular Weight | 207.70 g/mol | (Calculated) |

| Canonical SMILES | CC(C)N1CCCC(C1)C(=O)O.Cl | (Derived) |

| InChIKey | RIUIWLLLKIAQDG-UHFFFAOYSA-N | PubChemLite[4] |

| Monoisotopic Mass | 207.10261 Da | PubChemLite[4] |

| XlogP (Predicted) | -1.2 | PubChemLite[4] |

| Appearance | White to off-white solid (Typical) | General Knowledge |

Synthesis and Mechanistic Rationale

A robust and scalable synthesis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride can be achieved via a two-step process starting from a commercially available precursor, ethyl piperidine-3-carboxylate (ethyl nipecotate). The chosen methodology, reductive amination followed by ester hydrolysis and salt formation, is a cornerstone of modern synthetic chemistry due to its high efficiency and selectivity.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 1-Isopropylpiperidine-3-carboxylic acid hydrochloride.

Step-by-Step Experimental Protocol

Step 1: N-Isopropylation via Reductive Amination

This step introduces the isopropyl group onto the piperidine nitrogen.

-

Protocol:

-

To a solution of ethyl piperidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, ~0.2 M), add acetone (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes. This allows for the formation of the key iminium ion intermediate in equilibrium.

-

Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps control any potential exotherm.

-

Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 1-isopropylpiperidine-3-carboxylate.

-

-

Expertise & Causality:

-

Choice of Reagent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for reductive aminations. Unlike stronger hydrides like sodium borohydride, STAB is mild, tolerant of slightly acidic conditions (generated by the formation of the iminium ion), and selectively reduces the iminium ion in the presence of the acetone carbonyl group. This prevents the unwanted reduction of acetone to isopropanol.

-

Self-Validating System: The reaction progress can be easily monitored by LC-MS, looking for the disappearance of the starting material (m/z = 158.1 for [M+H]⁺) and the appearance of the product (m/z = 200.2 for [M+H]⁺).

-

Step 2: Ester Hydrolysis and Hydrochloride Salt Formation

This final step converts the ethyl ester to the desired carboxylic acid and forms the stable hydrochloride salt.

-

Protocol:

-

Dissolve the crude ethyl 1-isopropylpiperidine-3-carboxylate from the previous step in concentrated hydrochloric acid (6 M, ~5-10 volumes).

-

Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours.[6] This ensures complete hydrolysis of the ester.

-

Monitor the reaction by LC-MS for the disappearance of the ester.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to promote crystallization.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether or acetone to remove residual impurities.

-

Dry the product under vacuum to yield 1-Isopropylpiperidine-3-carboxylic acid hydrochloride.

-

-

Expertise & Causality:

-

Reaction Conditions: Acid-catalyzed hydrolysis (saponification) is a classic and highly effective method for converting esters to carboxylic acids. Using concentrated HCl serves a dual purpose: it acts as the catalyst for hydrolysis and, upon completion, provides the chloride counter-ion to form the desired salt in a single step.

-

Trustworthiness: The purity of the final product can be readily assessed by its melting point and the analytical methods described in the following section. A sharp melting point is a good indicator of high purity.

-

Analytical and Quality Control Protocols

To confirm the identity, structure, and purity of the synthesized compound, a suite of standard analytical techniques should be employed.

| Technique | Purpose | Expected Key Features |

| ¹H NMR | Structural Confirmation & Purity | - A doublet and a septet in the aliphatic region confirming the isopropyl group. - A complex multiplet pattern for the piperidine ring protons. - A broad singlet for the carboxylic acid proton (often D₂O exchangeable). - A broad singlet for the N-H⁺ proton of the hydrochloride salt. |

| ¹³C NMR | Carbon Skeleton Confirmation | - A peak around 170-180 ppm for the carboxylic acid carbonyl carbon. - Distinct peaks corresponding to the isopropyl carbons and the five unique carbons of the piperidine ring. |

| FT-IR | Functional Group Identification | - A very broad absorption from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H stretch. - A sharp, strong absorption around 1700-1730 cm⁻¹ for the C=O stretch of the carboxylic acid. - A broad absorption around 2400-2700 cm⁻¹ for the N-H⁺ stretch of the amine salt. |

| LC-MS | Purity Assessment & Mass Verification | - A single major peak in the chromatogram indicating high purity. - Mass spectrometry should show the parent ion mass for the free base ([M+H]⁺) at m/z ≈ 172.13.[4] |

Applications in Drug Discovery and Development

1-Isopropylpiperidine-3-carboxylic acid hydrochloride is not just a chemical entity but a valuable starting point for drug discovery programs.

-

Scaffold for CNS Agents: As a derivative of nipecotic acid, a known GABA uptake inhibitor, this compound and its subsequent derivatives are prime candidates for investigation as modulators of the GABAergic system.[2] Such compounds are of high interest for developing treatments for epilepsy, anxiety, and other neurological disorders.[7]

-

Building Block for Novel Chemical Entities: The carboxylic acid functional group is a versatile handle for further chemical modification. It can be readily converted into amides, esters, or other functional groups, allowing for the creation of diverse chemical libraries for high-throughput screening.[8]

-

Improving Drug-like Properties: The N-isopropyl group can enhance membrane permeability and metabolic stability compared to the parent N-H compound, potentially improving the pharmacokinetic profile of a drug candidate. Researchers can use this building block to systematically study structure-activity relationships (SAR) and structure-property relationships (SPR).

Safety, Handling, and Storage

As a laboratory chemical, 1-Isopropylpiperidine-3-carboxylic acid hydrochloride requires careful handling.

-

Hazard Identification: While specific data for this exact compound is limited, related piperidine derivatives are known to cause skin and serious eye irritation. They may also cause respiratory irritation.[9]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C is recommended.[10]

References

- CN106831540A - A preparation method of (S)-3-piperidinecarboxylic acids - Google Patents.

-

Cenmed Enterprises. 1-Isopropylpiperidine-3-carboxylic acid hydrochloride. Available at: [Link]

-

PubChemLite. 1-isopropylpiperidine-3-carboxylic acid hydrochloride (C9H17NO2). Available at: [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Available at: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

- Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.

-

PrepChem.com. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Available at: [Link]

-

PubChem. 1-Acetylpiperidine-4-carboxylic acid (CID 117255). Available at: [Link]

-

Justia Patents. Process for the preparation of enantiomerically enriched 3-aminopiperidine. Available at: [Link]

-

ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]

-

PubChem. Nipecotic Acid (CID 4498). Available at: [Link]

-

PubChem. 1-(3-Carboxypropyl)piperidine-3-carboxylic acid (CID 82162777). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 3. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-isopropylpiperidine-3-carboxylic acid hydrochloride (C9H17NO2) [pubchemlite.lcsb.uni.lu]

- 5. scbt.com [scbt.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 762180-94-9|1-Isopropylpiperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

1-Isopropylpiperidine-3-carboxylic acid hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Isopropylpiperidine-3-carboxylic acid Hydrochloride

Introduction

1-Isopropylpiperidine-3-carboxylic acid hydrochloride, also known as N-isopropylnipecotic acid hydrochloride, is a derivative of nipecotic acid, a well-established inhibitor of γ-aminobutyric acid (GABA) uptake.[1] The modification of the piperidine nitrogen with functional groups, such as the isopropyl group, is a critical strategy in medicinal chemistry to modulate pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed exploration of the synthetic pathways leading to this compound, designed for researchers and professionals in drug development. We will dissect the strategic considerations, mechanistic underpinnings, and practical execution of the most efficient synthetic routes.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride can be approached from two primary strategic directions, both beginning with the core piperidine-3-carboxylic acid (nipecotic acid) structure. Nipecotic acid itself is commonly prepared via the catalytic hydrogenation of nicotinic acid.[2]

The two principal strategies for introducing the N-isopropyl group are:

-

Direct N-Alkylation: This classical approach involves the formation of the nitrogen-carbon bond through a nucleophilic substitution reaction between the secondary amine of the piperidine ring and an isopropyl electrophile. This pathway necessitates protection of the carboxylic acid group to prevent side reactions.

-

Reductive Amination: A more convergent and atom-economical strategy, this one-pot reaction involves the condensation of the piperidine nitrogen with acetone to form an iminium ion intermediate, which is subsequently reduced in situ to yield the N-isopropyl product.

This guide will detail both methodologies, with a particular focus on the reductive amination pathway due to its superior efficiency and widespread application in modern organic synthesis.

Pathway I: Synthesis via N-Alkylation

This multi-step pathway is a robust, albeit longer, method for synthesizing the target compound. It relies on fundamental reactions and provides excellent control over each transformation. The key challenge is the need to protect the carboxylic acid moiety, as its acidic proton would interfere with the basic conditions typically required for N-alkylation.

Workflow for N-Alkylation Pathway

Caption: Multi-step N-alkylation synthesis workflow.

Step-by-Step Protocol and Mechanistic Rationale

Step 1: Ester Protection of Nipecotic Acid

-

Rationale: The carboxylic acid must be converted into a non-acidic functional group, typically an ester, to prevent it from being deprotonated by the base used in the subsequent N-alkylation step. An ester is ideal as it is stable under the alkylation conditions and can be easily hydrolyzed later.

-

Protocol:

-

Suspend piperidine-3-carboxylic acid (1.0 eq) in methanol or ethanol (5-10 volumes).

-

Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours until TLC or LC-MS analysis indicates complete conversion of the starting material.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude ester hydrochloride can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate) to yield the free base ester.

-

Step 2: N-Alkylation with Isopropyl Halide

-

Rationale: This is a standard SN2 reaction where the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide. A non-nucleophilic base is required to neutralize the hydrohalic acid formed during the reaction, driving it to completion.[3] Over-alkylation to form a quaternary ammonium salt is generally not a concern if the stoichiometry is controlled, as the tertiary amine product is less nucleophilic and more sterically hindered than the starting secondary amine.

-

Protocol:

-

Dissolve the piperidine-3-carboxylic acid ester (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add a solid inorganic base, such as potassium carbonate (K₂CO₃, 2-3 eq) or sodium hydride (NaH, 1.1 eq), to the mixture.

-

Add 2-bromopropane or 2-iodopropane (1.1-1.5 eq) dropwise to the stirring suspension.

-

Heat the reaction to 60-80°C and monitor its progress by TLC or LC-MS. The reaction may take several hours to complete.

-

Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent in vacuo. The crude product can be purified by column chromatography or distillation.

-

Step 3 & 4: Ester Hydrolysis and Hydrochloride Salt Formation

-

Rationale: The final steps involve removing the ester protecting group to reveal the carboxylic acid and then forming the stable, crystalline hydrochloride salt, which is often preferred for pharmaceutical applications due to its improved solubility and stability.

-

Protocol:

-

Hydrolysis: Dissolve the purified 1-isopropylpiperidine-3-carboxylic acid ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 1-2 hours.

-

Cool the solution and carefully acidify with concentrated HCl to a pH of ~7 to protonate the carboxylate. The free base may precipitate or can be extracted after solvent removal.

-

Salt Formation: Dissolve the isolated free base in a suitable solvent like isopropanol or ethyl acetate. Add a solution of hydrogen chloride in ether or isopropanol dropwise until the solution is acidic and precipitation is complete.[4]

-

Collect the solid product by filtration, wash with cold solvent (e.g., ether), and dry under vacuum to yield the final 1-Isopropylpiperidine-3-carboxylic acid hydrochloride.

-

Pathway II: Synthesis via Reductive Amination

This pathway represents a more elegant and efficient approach, combining the formation of the C-N bond and its reduction into a single operational step. It avoids the need for protection-deprotection steps, significantly shortening the overall synthesis.

Workflow for Reductive Amination Pathway

Caption: Convergent one-pot reductive amination workflow.

Step-by-Step Protocol and Mechanistic Rationale

-

Rationale: Reductive amination is a powerful method for forming amines.[5] The reaction proceeds through the initial formation of an iminium ion from the condensation of the secondary amine of nipecotic acid with acetone. This electrophilic iminium ion is then readily reduced by a hydride-donating reagent. The key to success is using a reducing agent that is selective for the iminium ion over the ketone (acetone) and is stable under the mildly acidic conditions often used to promote iminium formation.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is a mild and selective reducing agent.[5] Sodium cyanoborohydride (NaBH₃CN) is another classic reagent for this purpose.[6]

-

Protocol:

-

Dissolve piperidine-3-carboxylic acid (1.0 eq) in a suitable solvent. A mixture of methanol and a chlorinated solvent like dichloroethane (DCE) is often effective.

-

Add acetone (1.5-3.0 eq) to the solution.

-

If desired, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.

-

Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain temperature.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

-

Purify the free base by recrystallization or column chromatography if necessary.

-

Form the hydrochloride salt as described in Pathway I (Step 4).

-

Comparison of Synthetic Pathways

The choice between these two pathways depends on factors such as scale, available reagents, and desired efficiency. For research and development, the reductive amination pathway is overwhelmingly preferred.

| Feature | N-Alkylation Pathway | Reductive Amination Pathway |

| Number of Steps | 4 (Protection, Alkylation, Deprotection, Salt Formation) | 2 (One-pot amination, Salt Formation) |

| Atom Economy | Lower (involves protecting groups and leaving groups) | Higher (fewer reagents and byproducts) |

| Reagents | Uses alkyl halides (mutagenic potential), strong bases (NaH) | Uses acetone and mild borohydride reagents |

| Operational Simplicity | More complex (multiple steps, purifications) | Simpler (one-pot reaction, straightforward workup) |

| Overall Efficiency | Moderate | High |

Conclusion

While both N-alkylation and reductive amination are viable methods for the synthesis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride, the reductive amination pathway offers significant advantages in terms of efficiency, simplicity, and atom economy. Its convergent, one-pot nature minimizes operational complexity and waste, making it the superior strategy for both laboratory-scale synthesis and potential scale-up. Understanding the mechanistic principles behind each step allows for rational optimization and troubleshooting, ensuring a robust and reproducible synthesis of this valuable nipecotic acid derivative.

References

- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google P

- US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google P

- CN106831540B - A kind of preparation method of (S)

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])

-

Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-

The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (URL: [Link])

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

-

Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In - bioRxiv. (URL: [Link])

-

Isopropyl Chloride Synthesis: My First Real Chem Project - YouTube. (URL: [Link])

-

Reductive amination of acetic acid (2a) with piperidine (1a) to... - ResearchGate. (URL: [Link])

-

Procedure for N-alkylation of Piperidine? - ResearchGate. (URL: [Link])

-

Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (URL: [Link])

- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P

- CN112645824A - Method for biosynthesizing isopropyl amine hydrochloride by laccase - Google P

-

Myers Chem 115 - C–N Bond-Forming Reactions: Reductive Amination. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN112645824A - Method for biosynthesizing isopropyl amine hydrochloride by laccase - Google Patents [patents.google.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

A Novel, Streamlined Synthesis of N-isopropyl Nipecotic Acid Hydrochloride via One-Pot Reductive Amination

Prepared by: Gemini, Senior Application Scientist

Abstract

N-isopropyl nipecotic acid is a key derivative of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1][2][3] Its role as a research tool and potential therapeutic agent for neurological disorders such as epilepsy necessitates efficient and scalable synthetic routes.[4][5][6] Traditional N-alkylation methods often suffer from drawbacks including the use of hazardous alkyl halides, harsh reaction conditions, low yields, and the formation of quaternary ammonium byproducts. This technical guide details a novel, efficient, and operationally simple one-pot synthesis of N-isopropyl nipecotic acid hydrochloride. The strategy employs a direct reductive amination of nipecotic acid with acetone using sodium triacetoxyborohydride as a mild and selective reducing agent, followed by a straightforward conversion to its hydrochloride salt. This method offers significant advantages in terms of yield, purity, and scalability, aligning with modern principles of green chemistry.

Introduction: The Significance of N-isopropyl Nipecotic Acid

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The precise regulation of GABA levels in the synaptic cleft is crucial for maintaining neuronal balance, and its dysregulation is implicated in various neurological and psychological disorders.[3] GABA transporters (GATs) are responsible for the reuptake of GABA from the synapse, thereby terminating its action.[4]

Nipecotic acid, a cyclic GABA analogue, is a well-established competitive inhibitor of GATs.[1][7] However, its zwitterionic nature and high hydrophilicity severely limit its ability to cross the blood-brain barrier (BBB), rendering it inactive when administered systemically.[2][3] This has driven extensive research into the synthesis of lipophilic N-substituted derivatives to improve pharmacokinetic properties.[3][4][5] N-isopropyl nipecotic acid is one such derivative, serving as a valuable scaffold in the development of novel GAT inhibitors and other neuropharmacological agents.

Conventional synthetic routes to N-alkylated nipecotic acid derivatives often involve direct alkylation with alkyl halides or require multi-step protection-deprotection sequences, which are cumbersome and inefficient.[8] The novel approach presented herein bypasses these challenges through a highly efficient one-pot reductive amination protocol.

The Novel Synthetic Strategy: Direct Reductive Amination

The cornerstone of this novel synthesis is the direct N-alkylation of the secondary amine of nipecotic acid via reductive amination.[9][10] This strategy condenses the entire process into a single, efficient operation. The reaction proceeds in two key mechanistic steps within the same pot:

-

Iminium Ion Formation: The secondary amine of nipecotic acid reacts with acetone to form a transient, electrophilic tertiary iminium ion intermediate. This step is typically reversible and acid-catalyzed.

-

In-Situ Reduction: A mild and selective hydride source, sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the iminium ion as it forms. This drives the reaction to completion and prevents side reactions. NaBH(OAc)₃ is the reagent of choice because it is less reactive than sodium borohydride (NaBH₄) and will not reduce the acetone carbonyl group, while being more stable and less toxic than sodium cyanoborohydride (NaBH₃CN).[10]

The resulting N-isopropyl nipecotic acid free base is then easily converted to its stable, crystalline hydrochloride salt for improved handling and purification.

Logical Workflow Diagram

Caption: Overall workflow for the one-pot synthesis of N-isopropyl nipecotic acid HCl.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Step 1: Reductive Amination

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (±)-Nipecotic acid (5.00 g, 38.7 mmol, 1.0 equiv.).

-

Add anhydrous dichloromethane (DCM, 100 mL) to the flask. The nipecotic acid will not fully dissolve, forming a suspension.

-

Add acetone (4.28 mL, 58.1 mmol, 1.5 equiv.) followed by glacial acetic acid (2.22 mL, 38.7 mmol, 1.0 equiv.) to catalyze iminium formation.

-

Stir the suspension at room temperature (20-25°C) for 30 minutes.

-

In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 12.3 g, 58.1 mmol, 1.5 equiv.) to the reaction mixture. Note: A slight exotherm and gas evolution may be observed.

-

Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

Step 2: Work-up and Isolation of the Free Base

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-isopropyl nipecotic acid as a viscous oil or semi-solid.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude free base obtained in Step 2 in diethyl ether (50 mL).

-

While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise until precipitation of a white solid is complete and the solution becomes acidic (test with moist pH paper).

-

Stir the resulting suspension for 1 hour at room temperature to ensure complete precipitation.

-

Collect the white solid by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 20 mL).

-

Dry the product under vacuum at 40°C to a constant weight to afford N-isopropyl nipecotic acid hydrochloride as a white crystalline solid.

Data Presentation and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Parameter | Expected Result |

| Appearance | White crystalline solid |

| Overall Yield | 85–95% |

| Purity (HPLC) | >98% |

| Melting Point | 185–190 °C (decomposes) |

| ¹H NMR (400 MHz, D₂O) | δ 3.55-3.70 (m, 1H), 3.40-3.52 (m, 1H), 3.25-3.38 (m, 1H), 2.85-3.05 (m, 2H), 2.65-2.80 (m, 1H), 2.05-2.20 (m, 1H), 1.80-2.00 (m, 2H), 1.65-1.80 (m, 1H), 1.30 (d, J=6.6 Hz, 6H). |

| ¹³C NMR (101 MHz, D₂O) | δ 177.1, 58.0, 56.5, 52.1, 40.2, 26.8, 22.5, 17.5, 17.3. |

| FT-IR (KBr, cm⁻¹) | 2950 (O-H, acid), 2700-2400 (N-H, amine salt), 1735 (C=O, acid), 1180 (C-N). |

| HRMS (ESI+) | Calculated for C₉H₁₈NO₂⁺ [M+H]⁺: 172.1332; Found: 172.1335. |

Conclusion

This guide presents a novel, highly efficient, and scalable synthesis for N-isopropyl nipecotic acid hydrochloride. By leveraging a one-pot reductive amination, this protocol eliminates the need for intermediate protection steps and avoids the use of harsh reagents, resulting in a significantly streamlined process. The high yield, excellent purity, and operational simplicity make this method superior to traditional approaches and highly suitable for both academic research and industrial drug development applications. This synthesis provides a robust platform for accessing a key molecular scaffold in the ongoing search for effective treatments for neurological disorders.

References

-

Jung, M., Höfner, G., Sałat, K., Furgała-Wojas, A., & Wanner, K. T. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. [Link]

-

Papagiouvannis, G., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. [Link]

-

Chen, J., et al. (2016). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Journal of Chemistry. [Link]

- Google Patents. (2019). A kind of preparation method of (S)-nipecotic acid. CN106831540B.

-

Wikipedia. (n.d.). Nipecotic acid. [Link]

-

Chen, F., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]

-

De Sarro, G., et al. (1998). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed. [Link]

-

Li, Y., et al. (2025). Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment. PubMed. [Link]

- Google Patents. (2017). It is a kind of (S)-The preparation method of 3 piperidine carboxylic acids. CN106831540A.

-

Sharma, S., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. [Link]

- Google Patents. (2009).

-

YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. [Link]

- Google Patents. (1967). Substituted benzyl esters of nipecotic acid and isonipecotic acid and methods of preparing the same. US3303198A.

Sources

- 1. Nipecotic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents [patents.google.com]

- 9. WO2009012005A1 - Preparation of n-alkylated opiates by reductive amination - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

The Isopropylpiperidine Carboxylic Acid Scaffold: A Promising Modulator of GABAergic Neurotransmission for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine carboxylic acid framework is a cornerstone in medicinal chemistry, giving rise to a multitude of neurologically active agents. This technical guide delves into the therapeutic potential of a specific subclass: isopropylpiperidine carboxylic acid derivatives. Drawing upon established structure-activity relationships of analogous N-substituted piperidine carboxylic acids, we elucidate the probable molecular targets and therapeutic applications of these compounds. This document serves as a comprehensive resource, providing a scientific rationale for their investigation, detailed synthetic strategies, robust protocols for biological evaluation, and a forward-looking perspective on their translational potential.

The Piperidine Carboxylic Acid Moiety: A Privileged Scaffold in Neuropharmacology

The six-membered nitrogen-containing heterocycle of piperidine is a recurring motif in a vast array of pharmaceuticals and natural products.[1] When functionalized with a carboxylic acid group, this scaffold gives rise to nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid), which are conformationally constrained analogs of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).[2] This structural mimicry is the foundation of their biological activity, primarily centered on the modulation of the GABAergic system.

Dysfunction in GABAergic neurotransmission is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and spasticity.[3][4] Consequently, molecules that can potentiate GABAergic signaling are of significant therapeutic interest. Isopropylpiperidine carboxylic acid derivatives, a class of N-substituted piperidine carboxylic acids, represent a compelling avenue for the development of novel therapeutics targeting this critical neurotransmitter system. The introduction of an isopropyl group at the nitrogen atom is a strategic modification aimed at enhancing lipophilicity, thereby improving pharmacokinetic properties such as blood-brain barrier penetration, a common limitation of the parent compounds.[5]

Primary Therapeutic Target: The GABAergic System

The therapeutic potential of isopropylpiperidine carboxylic acid derivatives is intrinsically linked to their predicted interaction with components of the GABAergic synapse. Based on extensive research into N-substituted nipecotic and isonipecotic acid analogs, two primary targets emerge: GABA transporters (GATs) and GABAA receptors.

Inhibition of GABA Transporters (GATs)

GABA transporters are transmembrane proteins responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thus terminating its inhibitory signal.[3] Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing GABAergic tone. There are four subtypes of GATs: GAT1, GAT2, GAT3, and BGT1. GAT1 is considered the most important for neuronal GABA uptake.[6]

Nipecotic acid is a known potent inhibitor of both neuronal and glial GABA uptake.[5] However, its therapeutic utility is hampered by its hydrophilic and zwitterionic nature, which limits its ability to cross the blood-brain barrier.[5] N-alkylation, including with lipophilic groups such as aryl or alkyl chains, is a well-established strategy to overcome this limitation.[3][5] The anticonvulsant drug Tiagabine, an N-substituted derivative of nipecotic acid, exemplifies the success of this approach.[3][5]

It is therefore highly probable that N-isopropylnipecotic acid derivatives will act as inhibitors of GABA transporters, particularly GAT1. The isopropyl group, by increasing lipophilicity, is expected to facilitate passage across the blood-brain barrier, a critical prerequisite for CNS activity.

Modulation of GABAA Receptors

GABAA receptors are ligand-gated ion channels that mediate fast synaptic inhibition. Upon binding of GABA, these receptors open, allowing the influx of chloride ions and subsequent hyperpolarization of the neuron, making it less likely to fire an action potential. Isonipecotic acid is a partial agonist at GABAA receptors.[2]

The influence of N-substitution on the activity of isonipecotic acid derivatives at GABAA receptors is less straightforward than for GAT inhibitors. While N-methylation of some GABAergic compounds has been shown to reduce potency, the introduction of specific N-substituents can also modulate receptor subtype selectivity and efficacy.

Therefore, N-isopropylisonipecotic acid derivatives warrant investigation as potential modulators of GABAA receptors. Their activity will likely be influenced by the specific stereochemistry and overall molecular conformation.

Below is a diagram illustrating the principal components of the GABAergic synapse and the putative targets of isopropylpiperidine carboxylic acid derivatives.

Figure 1: Putative molecular targets of isopropylpiperidine carboxylic acid derivatives within the GABAergic synapse.

Synthetic Strategies

The synthesis of N-isopropylpiperidine carboxylic acid derivatives can be achieved through several established synthetic routes. A general and efficient method involves the N-alkylation of the parent piperidine carboxylic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

General Synthetic Scheme

Figure 2: General synthetic route for N-isopropylisonipecotic acid.

Detailed Experimental Protocol: Synthesis of 1-Isopropyl-piperidine-4-carboxylic acid

Materials:

-

Isonipecotic acid

-

Ethanol (absolute)

-

Thionyl chloride or Sulfuric acid (catalytic amount)

-

Isopropyl bromide

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (or another suitable solvent for N-alkylation)

-

Sodium hydroxide

-

Hydrochloric acid

-

Dichloromethane (or other suitable extraction solvent)

-

Magnesium sulfate (anhydrous)

Step 1: Esterification of Isonipecotic Acid

-

Suspend isonipecotic acid (1.0 eq) in absolute ethanol (10-20 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.

-

Remove the ice bath and stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the ethyl ester of isonipecotic acid.

Step 2: N-Alkylation

-

Dissolve the ethyl ester of isonipecotic acid (1.0 eq) in a suitable solvent such as acetonitrile.

-

Add a base, such as potassium carbonate (2.0-3.0 eq).

-

Add isopropyl bromide (1.2-1.5 eq) and stir the mixture at room temperature or elevated temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography if necessary.

Step 3: Hydrolysis

-

Dissolve the N-isopropylated ester in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Acidify the reaction mixture to a pH of approximately 6-7 with hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-isopropyl-piperidine-4-carboxylic acid.

Biological Evaluation: A Framework for Target Validation

A systematic approach to evaluating the biological activity of newly synthesized isopropylpiperidine carboxylic acid derivatives is crucial for validating their therapeutic potential. The following experimental workflow outlines the key assays for assessing their interaction with the GABAergic system.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Role of N-alkylated Piperidine-3-carboxylic Acids in Neuroscience

Abstract

The modulation of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), represents a cornerstone of therapeutic intervention for a multitude of neurological disorders.[1][2] A critical mechanism for regulating GABAergic tone is the reuptake of GABA from the synaptic cleft, a process mediated by a family of GABA transporters (GATs).[3] This guide provides a comprehensive technical overview of a specific class of compounds, N-alkylated piperidine-3-carboxylic acids, which are designed to inhibit these transporters. We will delve into the foundational chemistry, the molecular mechanism of action, the critical role of N-alkylation in achieving therapeutic efficacy, and the detailed experimental workflows used to characterize these molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this important class of neuromodulators.

The GABAergic System and the Rationale for GAT Inhibition

The delicate balance between neuronal excitation and inhibition is fundamental to proper CNS function. Imbalances in this system are implicated in the pathophysiology of numerous neurological and psychiatric conditions, including epilepsy, anxiety, and pain.[1][3] GABAergic neurotransmission is the primary source of inhibition, counterbalancing neuronal excitation.[2][4] The action of GABA is terminated by its removal from the synaptic cleft via GATs, which transport it back into presynaptic neurons and surrounding glial cells.[3]

Four subtypes of GATs have been identified: GAT1, GAT2, GAT3, and the betaine-GABA transporter (BGT1).[2][4][5] GAT1 is the most abundant subtype in the brain and is predominantly responsible for GABA reuptake at neuronal synapses, making it a prime target for therapeutic intervention.[6] The core scientific premise is that inhibiting GATs, particularly GAT1, will increase the extracellular concentration and residence time of GABA in the synapse. This enhancement of GABAergic signaling can restore inhibitory tone and suppress aberrant neuronal hyperexcitability. This strategy has been clinically validated with the development of anticonvulsant drugs.[7]

Piperidine-3-carboxylic Acid (Nipecotic Acid): A Foundational Scaffold

Piperidine-3-carboxylic acid, commonly known as nipecotic acid, is a cyclic GABA analog that serves as a potent inhibitor of GABA uptake.[8][9] It acts as a competitive inhibitor, mimicking the structure of GABA to bind to the active site of the transporter.

However, the therapeutic utility of nipecotic acid itself is severely limited by a critical pharmacokinetic flaw: its inability to efficiently cross the blood-brain barrier (BBB).[8][9] Its zwitterionic and hydrophilic nature at physiological pH prevents passive diffusion into the CNS, rendering it ineffective when administered systemically.[8][9] This limitation was the primary impetus for the development of derivatives, leading to the pivotal strategy of N-alkylation.

The Critical Role of N-Alkylation: From Scaffold to Drug Candidate

The nitrogen atom of the piperidine ring presents an ideal handle for chemical modification. N-alkylation involves attaching a lipophilic alkyl or arylalkyl group to this nitrogen. This single modification addresses the primary deficiency of the parent scaffold, transforming it from a mere pharmacological tool into a viable drug lead.

Causality Behind the N-Alkylation Strategy:

-

Increased Lipophilicity: The addition of a nonpolar, often aromatic, alkyl chain drastically increases the overall lipophilicity of the molecule. This is the key factor enabling the compound to traverse the lipid-rich BBB.[8][10]

-

Masking the Charge: The N-alkylation can help to mask the positive charge on the nitrogen atom, further reducing the polarity of the molecule and enhancing its ability to enter the CNS.

-

Enhanced Potency and Selectivity: The nature of the N-alkyl substituent does more than just improve pharmacokinetics. It provides an additional point of interaction within the binding pocket of the transporter, which can be optimized to significantly increase binding affinity (potency) and selectivity for a specific GAT subtype, such as GAT1.[6][11]

A prime example of this strategy's success is Tiagabine , a clinically approved anticonvulsant.[5][6] Tiagabine is an N-alkylated derivative of a related GABA uptake inhibitor, guvacine, and features a lipophilic diarylmethylene group that ensures BBB penetration and high-affinity, selective binding to GAT1.[8][10]

Mechanism of Action of N-alkylated Derivatives

Structural and functional studies have elucidated the mechanism by which these inhibitors function. Tiagabine, for instance, locks the GAT1 transporter in an inward-open conformation.[7] This action effectively blocks the translocation cycle, preventing the transporter from returning to an outward-facing state to bind and clear synaptic GABA.[7] By stalling the transporter, the inhibitor effectively suppresses neurotransmitter uptake, leading to an accumulation of GABA in the synaptic cleft and enhanced inhibitory signaling.

The following diagram illustrates the GABAergic synapse and the site of action for N-alkylated piperidine-3-carboxylic acid derivatives.

Caption: Mechanism of GAT1 inhibition in the GABAergic synapse.

Structure-Activity Relationships (SAR)

The development of potent and selective GAT inhibitors relies heavily on understanding the structure-activity relationships (SAR).[1] The core piperidine-3-carboxylic acid scaffold is essential for recognition at the GABA binding site, while the N-alkyl substituent is modulated to optimize potency and selectivity.

| Compound/Series | N-Alkyl Substituent | Key SAR Insights | GAT1 IC50 | Reference |

| Nipecotic Acid | -H | Parent scaffold. Potent but BBB impermeant. | ~10 µM | [8] |

| Tiagabine Analog | -(CH₂)₂-O-CH(Ph)₂ | Large, lipophilic diaryl group confers high potency and GAT1 selectivity. | ~70 nM | [10] |

| SKF 89976-A | -(CH₂)₄-CH(Ph)₂ | Similar diaryl motif with a longer alkyl chain. Potent GAT1 inhibitor. | ~7.3 µM | [10] |

| Sulfinyl Series (6a) | -(CH₂)₂-S(O)-CH(Ph)₂ | Introduction of a sulfinyl group in the linker enhances potency significantly compared to the thioether analog. | 496x > (R)-nipecotic acid | [11] |

Note: IC50 values are approximate and can vary based on assay conditions. This table is illustrative of general SAR principles.

The data clearly demonstrate that moving from a simple proton (H) to a large, specifically structured N-alkyl chain can increase potency by several orders of magnitude. The inclusion of heteroatoms (like oxygen or sulfur) and specific aromatic rings within the N-substituent are key strategies explored by medicinal chemists to fine-tune interactions with the transporter.[11]

Experimental Workflows for Characterization

The evaluation of novel N-alkylated piperidine-3-carboxylic acid derivatives requires a robust and reproducible set of experimental protocols. This section details the methodologies for chemical synthesis and in vitro functional characterization.

Protocol: Synthesis of an N-Alkylated Piperidine-3-Carboxylic Acid Derivative

This protocol provides a generalized, self-validating workflow for the synthesis of a novel derivative, starting from a commercially available piperidine ester.

Objective: To introduce a lipophilic alkyl group onto the piperidine nitrogen to enhance BBB permeability.

Materials:

-

Ethyl nipecotate (ethyl piperidine-3-carboxylate)

-

Desired alkyl halide (e.g., 1-bromo-3-phenylpropane)

-

Potassium carbonate (K₂CO₃) or similar non-nucleophilic base

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) for saponification

-

Tetrahydrofuran (THF)/Water solvent system

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate and brine for extraction

-

Anhydrous magnesium sulfate (MgSO₄) for drying

-

Silica gel for column chromatography

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆) for NMR

-

High-resolution mass spectrometer (HRMS)

Step-by-Step Methodology:

-

N-Alkylation Reaction:

-

To a solution of ethyl nipecotate (1.0 eq) in ACN, add K₂CO₃ (2.0-3.0 eq).

-

Rationale: K₂CO₃ is a mild, insoluble base that deprotonates the secondary amine of the piperidine ring, activating it for nucleophilic attack without interfering with the ester group.

-

Add the desired alkyl halide (1.1 eq) to the mixture.

-

Heat the reaction mixture to 60-80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate confirms the reaction is proceeding.

-

-

Work-up and Purification (Ester Intermediate):

-

Cool the reaction to room temperature and filter off the K₂CO₃.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the crude residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the pure N-alkylated ester intermediate.

-

Self-Validation: Characterize the intermediate by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and purity before proceeding. The mass spectrum should match the calculated exact mass of the desired product.

-

-

Saponification (Hydrolysis of the Ester):

-

Dissolve the purified ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

-

Add LiOH (2.0-4.0 eq) and stir at room temperature. Monitor the reaction by TLC.

-

Rationale: LiOH is a strong base that hydrolyzes the ester to the corresponding carboxylic acid (as a lithium salt). The THF co-solvent ensures solubility of the organic starting material.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

-

Final Work-up and Isolation:

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the final N-alkylated piperidine-3-carboxylic acid.

-

Self-Validation: The final product's identity and purity must be rigorously confirmed by ¹H NMR, ¹³C NMR, and HRMS. Purity can be further assessed by HPLC.

-

Protocol: In Vitro GABA Uptake Inhibition Assay

This protocol describes a cell-based assay to determine the potency (IC₅₀) of a test compound at a specific GABA transporter subtype.

Objective: To quantify the inhibitory effect of a synthesized compound on GAT1-mediated GABA uptake.

Materials:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GAT1 transporter.[12]

-

Non-transfected cells (wild-type) as a negative control.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution).

-

Unlabeled GABA.

-

Test compound (synthesized N-alkylated derivative) dissolved in DMSO.

-

Tiagabine as a positive control inhibitor.

-

96-well cell culture plates.

-

Scintillation cocktail (e.g., MicroScint20).[13]

-

Scintillation counter (e.g., TopCount NXT or Microbeta2).[7][13]

Step-by-Step Methodology:

-

Cell Plating:

-

Assay Preparation:

-

Prepare serial dilutions of the test compound and the positive control (Tiagabine) in assay buffer. Ensure the final DMSO concentration is low (<0.1%) to avoid cell toxicity.

-

Prepare solutions for determining total uptake (assay buffer with [³H]GABA only) and non-specific binding (assay buffer with [³H]GABA + a high concentration of unlabeled GABA, e.g., 3 mM).[12][13]

-

Rationale: The non-specific binding control accounts for any [³H]GABA that enters the cell non-specifically or sticks to the well/cell surface, which is crucial for accurate calculation of transporter-specific uptake.

-

-

Uptake Assay:

-

Aspirate the culture medium from the wells and wash the cells three times with ice-cold assay buffer.[13]

-

Add the test compound dilutions (or controls) to the appropriate wells and pre-incubate for 10-20 minutes at room temperature.

-

Initiate the uptake by adding a solution of [³H]GABA (final concentration ~30 nM) to all wells.[12]

-

Incubate for a short period (e.g., 3-8 minutes) at room temperature.[7][12]

-

Rationale: The incubation time is kept short to measure the initial rate of uptake, ensuring the measurement is linear and not confounded by substrate depletion or product inhibition.

-

-

Termination and Lysis:

-

Data Acquisition and Analysis:

-

Measure the radioactivity in each well using a scintillation counter.[7][13]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

-

Fit the concentration-response data to a sigmoidal dose-response curve using a non-linear regression model (e.g., in GraphPad Prism) to determine the IC₅₀ value.[7]

-

The following diagram provides a visual representation of this experimental workflow.

Caption: Workflow for the in vitro GABA uptake inhibition assay.

Therapeutic Applications and Future Directions

The primary clinical application for GAT1 inhibitors is the treatment of epilepsy, where they act as adjunctive therapy for partial seizures.[7][10] However, given the widespread role of GABA in the CNS, the therapeutic potential of N-alkylated piperidine-3-carboxylic acids and related GAT inhibitors is being explored for a range of other conditions, including:

The future of this field lies in the development of inhibitors with improved subtype selectivity. While GAT1 inhibition is well-established for epilepsy, targeting GAT2, GAT3, or BGT1 could offer novel therapeutic avenues with potentially different efficacy and side-effect profiles. The design of molecules that can selectively modulate one GAT subtype over others remains a significant challenge for medicinal chemists but holds the promise of more targeted and effective treatments for a wide spectrum of neurological disorders.

References

-

Perez-Reyes, E. et al. (2022). Structural basis of GABA reuptake inhibition. PMC - PubMed Central. [Link]

-

Singh, K. et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. [Link]

-

Hariharan, P. et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PMC - PubMed Central. [Link]

-

ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. [Link]

-

ResearchGate. (n.d.). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. ResearchGate. [Link]

-

Sivilotti, L. & Nistri, A. (1989). Nipecotic acid enhances synaptic transmission in the frog optic tectum by an action independent of GABA uptake inhibition. PubMed. [Link]

-

Newberry, N.R. & Cinatl, J. (2001). Nipecotic acid directly activates GABAA-like ion channels. PMC - PubMed Central. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of selective GABA uptake inhibitors. ResearchGate. [Link]

- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

ACS Publications. (2022). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. [Link]

-

PubMed. (n.d.). The new antiepileptic drugs: scientific review. PubMed. [Link]

-

Szulc, M. et al. (2022). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PubMed Central. [Link]

-

Sałat, K. & Kulig, K. (2011). GABA transporters as targets for new drugs. PubMed. [Link]

-

Taylor & Francis. (n.d.). Nipecotic acid – Knowledge and References. Taylor & Francis Online. [Link]

-

KSC, M. et al. (2013). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PubMed Central. [Link]

-

Høg, S. et al. (2006). Structure-activity Relationships of Selective GABA Uptake Inhibitors. PubMed. [Link]

-

Taylor & Francis. (2020). Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online. [Link]

-

Mokhtary, M. & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

-

Zafar, A. & Jabeen, I. (2018). The role of structure activity relationship studies in the search for new GABA uptake inhibitors. PubMed. [Link]

-

Papakonstantinou, I. et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed. [Link]

-

MDPI. (n.d.). Pharmacotherapies Targeting GABA-Glutamate Neurotransmission for Treatment-Resistant Depression. MDPI. [Link]

-

LIDSEN Publishing Inc. (n.d.). OBM Neurobiology | The Role of Nitrogen-Containing Compounds in Chemical Neuroscience: Implications for Drug Development. LIDSEN Publishing Inc.. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipo. Beilstein Journal of Organic Chemistry. [Link]

-

Wang, Q. et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. PubMed. [Link]

-

ACS Publications. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

-

MDPI. (n.d.). Computational Identification of Blood–Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders. MDPI. [Link]

-

ResearchGate. (n.d.). (PDF) GABA Transporters as Targets for New Drugs. ResearchGate. [Link]

-

Assiut University. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University. [Link]

-

bioRxiv. (n.d.). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]

-

Löscher, W. & Klein, P. (2021). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development. PubMed Central. [Link]

-

Ornstein, P.L. et al. (1989). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. PubMed. [Link]

-

Kumar, A. et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. PubMed. [Link]

Sources

- 1. The role of structure activity relationship studies in the search for new GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. GABA transporters as targets for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Structure-activity relationships of selective GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]